tert-Butyl 6-nitro-1H-indazole-1-carboxylate chemical properties
tert-Butyl 6-nitro-1H-indazole-1-carboxylate chemical properties
An In-depth Technical Guide to tert-Butyl 6-nitro-1H-indazole-1-carboxylate
Introduction
The indazole nucleus is a privileged heterocyclic scaffold, prominently featured in a multitude of compounds with significant pharmacological activities, including anticancer, antimicrobial, and antileishmanial properties.[1][2] Within this class, functionalized indazoles serve as critical building blocks for the synthesis of complex molecular architectures in drug discovery programs. tert-Butyl 6-nitro-1H-indazole-1-carboxylate is a key intermediate, incorporating two essential features for synthetic diversification: a nitro group amenable to reduction and subsequent functionalization, and a tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen. The Boc group plays a crucial role by modulating the reactivity of the heterocyclic system and enabling selective transformations at other positions before its facile removal under acidic conditions.
This guide provides a comprehensive technical overview of tert-butyl 6-nitro-1H-indazole-1-carboxylate, designed for researchers and scientists in chemical synthesis and drug development. It details the compound's physicochemical properties, spectroscopic signature, a validated synthesis protocol, key reactivity patterns, and essential safety information.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational for its use in any experimental setting.
Chemical Structure
Caption: Chemical structure of tert-Butyl 6-nitro-1H-indazole-1-carboxylate.
Physicochemical Data Summary
The following table summarizes the key properties of the compound. While experimental data for this specific isomer can be sparse, the data presented is compiled from supplier information and comparison with closely related analogues.
| Property | Value | Source/Comment |
| CAS Number | 219503-74-9 | [3] |
| Molecular Formula | C₁₂H₁₃N₃O₄ | [4] |
| Molecular Weight | 263.25 g/mol | [4] |
| Appearance | Typically a yellow to brown solid | Based on related nitroaromatic compounds. |
| Melting Point | Not definitively reported | Researchers should determine this experimentally. |
| Solubility | Soluble in DMSO, DMF, moderately soluble in CH₂Cl₂, EtOAc | Inferred from typical synthesis and purification solvents. |
| Purity | Commercially available up to >98% |
Spectroscopic Characterization
Unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for verifying the identity and purity of tert-butyl 6-nitro-1H-indazole-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The positions of the nitro and Boc groups have distinct and predictable effects on the chemical shifts of the aromatic protons and carbons.
-
¹H NMR: The spectrum is characterized by distinct signals for the aromatic protons and a prominent singlet for the tert-butyl group. The proton at the C7 position is expected to be the most deshielded aromatic proton due to the anisotropic effect of the adjacent nitro group.[5]
-
¹³C NMR: The carbon atom directly attached to the nitro group (C6) will appear significantly downfield, a characteristic feature that confirms the position of the nitro substituent.[5] The carbonyl carbon of the Boc group and the quaternary and methyl carbons of the tert-butyl group will also be readily identifiable.
Table 2: Predicted Characteristic NMR Shifts (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ¹H | > 8.5 | d | H-7: Deshielded by adjacent NO₂ group. |
| ~ 8.1-8.3 | dd | H-5: Coupled to H-4 and H-7. | |
| ~ 8.0-8.2 | d | H-4: Coupled to H-5. | |
| ~ 1.6 | s | C(CH₃)₃: 9 equivalent protons of the Boc group. | |
| ¹³C | > 145 | C-6: Directly attached to the electron-withdrawing NO₂ group.[5] | |
| ~ 150 | C=O (Boc) | ||
| ~ 85 | C (CH₃)₃ (Boc) | ||
| ~ 28 | C(CH₃ )₃ (Boc) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
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N-O Stretch: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C=O Stretch: A strong absorption band for the carbonyl group of the Boc protector is expected in the range of 1720-1740 cm⁻¹.
-
C-H Stretch: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group will be just below 3000 cm⁻¹.
Experimental Protocol: NMR Sample Preparation and Analysis
This protocol outlines a self-validating system for obtaining high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of tert-butyl 6-nitro-1H-indazole-1-carboxylate.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is recommended for its ability to dissolve a wide range of polar organic compounds.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Use a spectrometer operating at a minimum of 300 MHz for ¹H NMR to ensure adequate signal dispersion.
-
Shim the instrument to achieve a narrow and symmetrical solvent peak, which is essential for high resolution.
-
-
Data Acquisition:
-
Record a standard ¹H NMR spectrum.
-
Record a ¹³C NMR spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals, providing an additional layer of structural validation.
-
-
Data Processing and Interpretation:
-
Reference the spectra to the residual DMSO solvent peak (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).
-
Integrate the ¹H signals and verify that the ratios correspond to the expected number of protons (e.g., the ratio of the aromatic region to the tert-butyl singlet should be 3:9, or 1:3).
-
Compare the observed chemical shifts and coupling constants with the expected values to confirm the structure and isomeric purity.
-
Synthesis and Purification
The most common synthesis route involves the N-protection of commercially available 6-nitro-1H-indazole. The choice of a Boc group is strategic, as it is stable to a wide range of reaction conditions but can be removed cleanly when desired.
Workflow for Synthesis and Purification
Caption: Workflow diagram for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-Boc protection of indazoles.[6][7]
-
Reagents and Setup:
-
To a solution of 6-nitro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer, add 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the mixture. The slight excess of Boc₂O ensures complete consumption of the starting material.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The product will have a higher Rf value than the starting 6-nitro-1H-indazole. The reaction is typically complete within 15-24 hours.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x). This removes DMAP and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%).
-
Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield tert-butyl 6-nitro-1H-indazole-1-carboxylate as a solid.
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Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups.
Key Transformation Pathways
Caption: Major reactivity pathways for synthetic diversification.
The Role of the Boc Protecting Group
The Boc group is an acid-labile protecting group. Its primary functions are:
-
Increased Solubility: It enhances the solubility of the indazole core in common organic solvents.
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Reactivity Modulation: It deactivates the pyrazole ring towards electrophilic attack and directs metallation to other positions if required.
-
Facile Removal: It can be cleanly removed using strong acids like trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent, regenerating the N-H of the indazole without affecting the nitro group.
Reactions of the Nitro Group
The most synthetically valuable transformation of the 6-nitro group is its reduction to a 6-amino group. This opens up a vast array of subsequent chemical modifications.
-
Reduction to Amine: This transformation is reliably achieved using various reducing agents.
-
Iron powder in the presence of ammonium chloride in an alcohol/water mixture is a mild and effective method.[8]
-
Tin(II) chloride (SnCl₂) dihydrate in ethanol or ethyl acetate is another common and high-yielding method.
-
-
Synthetic Utility of the 6-Aminoindazole: The resulting aniline-type amino group is a versatile handle for further reactions, such as:
-
Diazotization: Conversion to a diazonium salt, which can be displaced by a wide range of nucleophiles (e.g., halides, CN, OH) in Sandmeyer-type reactions.[8]
-
Amide/Sulfonamide Formation: Acylation with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, a common strategy in medicinal chemistry to explore structure-activity relationships.
-
Palladium-Catalyzed Cross-Coupling: Conversion of the amine to a triflate or halide to participate in reactions like Suzuki or Buchwald-Hartwig couplings.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for tert-butyl 6-nitro-1H-indazole-1-carboxylate should always be consulted, the following information is based on data for the parent 6-nitroindazole and related nitroaromatic compounds.[9]
GHS Hazard Information (Anticipated)
| Hazard Class | Hazard Statement | Precautionary Codes (Examples) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| STOT Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Note: This information is predictive and should be confirmed with a supplier-specific SDS.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety glasses with side shields.[10]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents and bases.[9][10]
-
Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it into a suitable, labeled container for disposal.
Conclusion
tert-Butyl 6-nitro-1H-indazole-1-carboxylate is a strategically designed building block for chemical synthesis and medicinal chemistry. Its well-defined spectroscopic properties allow for straightforward characterization, and its synthesis is achieved through a robust N-protection protocol. The true value of the compound is realized in its reactivity, where the nitro group and the Boc-protected nitrogen can be selectively manipulated to generate a diverse library of functionalized indazole derivatives. Adherence to proper safety protocols is essential when handling this and any related chemical intermediate.
References
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ChemBK. tert-Butyl 3-Iodo-6-Nitro-1H-Indazole-1-Carboxylate. Available from: [Link]
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Yoshida, H., et al. (2007). Supporting Information for "A Novel and Convenient Synthesis of 1H-Indazoles via 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds". Advanced Synthesis & Catalysis. Available from: [Link]
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Carl ROTH. Safety data sheet: Membrane filter, 1.2 micron nitrocellulose. Available from: [Link]
-
Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 704–707. Available from: [Link]
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Reddy, K. S., et al. (2012). Supporting Information for "A mild and efficient one-pot synthesis of tert-butyl carbamates from amines using a task-specific ionic liquid, [bmim]SCN". Organic & Biomolecular Chemistry. Available from: [Link]
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National Center for Biotechnology Information. "6-Nitroindazole." PubChem Compound Database. Available from: [Link]
- Wallace, O. B., et al. (2006). Methods for preparing indazole compounds. Google Patents, WO2006048745A1.
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Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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Abdelahi, M. M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 12(1), 18451. Available from: [Link]
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Kumar, G. V. P., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(5), 1847-1854. Available from: [Link]
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